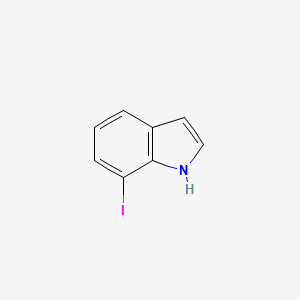

7-iodo-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKAPLYISDSUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453092 | |

| Record name | 7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-15-8 | |

| Record name | 7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-iodo-1H-indole from 2-iodoaniline: Principles and Modern Palladium-Catalyzed Practices

Executive Summary

The 7-iodo-1H-indole scaffold is a pivotal building block in medicinal chemistry and materials science, primarily serving as a versatile precursor for complex molecular architectures through subsequent cross-coupling reactions. This guide provides an in-depth technical overview for the synthesis of this compound, starting from the readily available precursor, 2-iodoaniline. Moving beyond classical indole syntheses, which often lack the required regioselectivity and functional group tolerance, this document focuses on modern, modular palladium-catalyzed strategies. We will dissect the core principles, mechanistic underpinnings, and detailed experimental protocols for two primary synthetic routes: the tandem Sonogashira coupling-cyclization and the sequential Suzuki coupling-oxidative amination. This guide is designed for researchers and drug development professionals, offering field-proven insights into reaction design, execution, and product validation.

Introduction: The Strategic Importance of this compound

The indole nucleus is one of the most ubiquitous heterocycles in nature and pharmacology, forming the core of neurotransmitters, alkaloids, and a vast array of approved drugs.[1][2] Halogenated indoles, particularly iodo-indoles, have emerged as exceptionally valuable synthetic intermediates. The iodine atom at the C7 position of the indole ring is not merely a placeholder; it is a strategic functional handle for introducing molecular complexity via a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][3] This allows for the late-stage functionalization of the indole core, a highly desirable feature in drug discovery programs.

Classical methods for indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho syntheses, have been foundational in organic chemistry.[4][5] However, they often suffer from harsh reaction conditions, limited functional group compatibility, and poor regiochemical control, making them ill-suited for the direct and clean synthesis of a sensitive substrate like this compound from 2-iodoaniline.

Modern synthetic chemistry offers a more elegant solution through palladium-catalyzed reactions. These methods provide a direct and modular pathway from ortho-haloanilines to the indole core, demonstrating superior efficiency, milder conditions, and broader substrate scope.[6][7] This guide focuses on these state-of-the-art approaches, deconstructing the synthesis into a logical sequence of bond formation and cyclization.

Core Directive: A Modular Palladium-Catalyzed Approach

The most robust strategies for constructing the this compound core from 2-iodoaniline involve a two-stage process, which can often be performed sequentially in one pot:

-

C-C Bond Formation: A palladium-catalyzed cross-coupling reaction is used to attach a two-carbon unit (a synthetic equivalent of acetylene or ethylene) to the amino group of 2-iodoaniline.

-

Intramolecular Cyclization: The resulting intermediate undergoes a subsequent cyclization to form the pyrrole ring, yielding the final indole product.

We will explore two field-proven strategies based on this modular principle.

This is arguably one of the most efficient and widely adopted methods for synthesizing indoles from 2-haloanilines.[8] The process involves the palladium- and copper-cocatalyzed Sonogashira coupling of 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline intermediate.

Mechanistic Rationale:

The causality of this one-pot reaction sequence is rooted in two distinct, well-understood catalytic cycles.

-

Sonogashira Coupling: The reaction begins with the formation of a palladium(0) species, which undergoes oxidative addition into the C-I bond of 2-iodoaniline. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper(I) co-catalyst. Transmetalation from copper to palladium, followed by reductive elimination, forges the C-C bond and regenerates the palladium(0) catalyst.

-

Intramolecular Amination (5-endo-dig Cyclization): The 2-alkynyl aniline intermediate, now present in the reaction mixture, undergoes a base-promoted intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne's internal carbon. This 5-endo-dig cyclization is a kinetically favorable process that forms the five-membered pyrrole ring of the indole.

To synthesize the parent this compound, trimethylsilylacetylene is an excellent coupling partner. The bulky trimethylsilyl (TMS) group can be easily removed under basic or acidic conditions during the work-up.

Workflow: Sonogashira Coupling-Cyclization

Caption: Sonogashira coupling followed by cyclization workflow.

An alternative and equally powerful strategy involves forming the C2-C3 single bond of the indole precursor first, followed by an oxidative cyclization. This is typically achieved by a Suzuki coupling of 2-iodoaniline with a vinylboronic acid derivative, which generates a 2-vinylaniline intermediate.[6]

Mechanistic Rationale:

-

Suzuki Coupling: This reaction follows the canonical palladium-catalyzed cycle of oxidative addition of 2-iodoaniline to Pd(0), transmetalation of the vinyl group from the boron species to the palladium center (activated by a base), and reductive elimination to form the 2-vinylaniline.

-

Oxidative C-H Amination: The cyclization of the 2-vinylaniline intermediate to form the indole does not proceed spontaneously. It requires an oxidant to facilitate the intramolecular C-N bond formation. Common oxidants for this transformation include [bis(trifluoroacetoxy)iodo]benzene (PIFA) or in some cases, a second palladium-catalyzed cycle under aerobic conditions.[6][9] The reaction proceeds via an intramolecular attack of the nitrogen onto the vinyl group, followed by oxidation to re-aromatize the system into the stable indole ring.

Workflow: Suzuki Coupling-Oxidative Cyclization

Caption: Suzuki coupling followed by oxidative cyclization workflow.

Experimental Protocols & Comparative Data

The following protocols are generalized representations based on established literature procedures. Researchers should always first consult the primary literature and perform appropriate safety assessments.

This protocol is adapted from methodologies used for the synthesis of substituted indoles from 2-haloanilines.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Reagent Addition: Add anhydrous solvent (e.g., DMF or a 2:1 mixture of DMF/Et₃N). Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the 2-iodoaniline is consumed (typically 2-4 hours).

-

Cyclization Step: After cooling to room temperature, add K₂CO₃ (2.5 eq.) to the mixture. Heat the reaction to 100-120 °C and stir for 6-12 hours to facilitate both cyclization and in-situ desilylation.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.[10]

This protocol is based on the work of Fukuyama and coworkers for the synthesis of indoles from 2-alkenylanilines.[6]

Step-by-Step Methodology:

-

Suzuki Coupling:

-

In a round-bottom flask, combine 2-iodoaniline (1.0 eq.), vinylboronic acid pinacol ester (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

-

Add a solvent mixture of DMF/H₂O (2:1) and degas the mixture with argon for 15 minutes.

-

Heat the reaction to 80 °C for 30-60 minutes until the starting material is consumed (monitor by TLC).

-

Cool the reaction, extract the 2-vinylaniline intermediate with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude intermediate can often be used without further purification.

-

-

Oxidative Cyclization:

-

Dissolve the crude 2-vinylaniline intermediate in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C.

-

Add a solution of PIFA (1.1 eq.) in CH₂Cl₂ dropwise over 10 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to afford this compound.

-

| Strategy | Key Reagents | Catalyst System | Key Conditions | Typical Yield (%) | Key Advantages |

| Sonogashira-Cyclization | 2-Iodoaniline, TMS-Acetylene | PdCl₂(PPh₃)₂, CuI, Base | One-pot, sequential heating | 75-90% | High atom economy, often one-pot. |

| Suzuki-Oxidative Cyclization | 2-Iodoaniline, Vinylboronic Ester | Pd(PPh₃)₂Cl₂ (coupling), PIFA (cyclization) | Two distinct steps | 70-85% | Modular, allows isolation of intermediate. |

Trustworthiness: Product Characterization & Validation

Confirmation of the final product's identity and purity is critical. The synthesis of this compound should be validated using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a broad singlet for the N-H proton (~11.5-12.0 ppm), a triplet for the C2-H (~7.4 ppm), and signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The distinctive downfield shift of the C4 and C6 protons is characteristic.[11]

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the C7 carbon bearing the iodine atom at a highly shielded value (~78-80 ppm), and other aromatic carbons in the expected regions.[11]

-

-

Mass Spectrometry (MS):

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using two different methods (e.g., isocratic and gradient) to ensure no co-eluting impurities are present. A purity of >95% is typically required for subsequent synthetic applications.[11]

-

Melting Point: The purified solid should exhibit a sharp melting point consistent with literature values.

-

Conclusion

The synthesis of this compound from 2-iodoaniline is most effectively achieved using modern palladium-catalyzed methodologies. Strategies such as the tandem Sonogashira coupling-cyclization or the sequential Suzuki coupling-oxidative amination offer significant advantages over classical named reactions. These approaches are characterized by their modularity, high yields, mild reaction conditions, and broad functional group tolerance. By providing direct access to this valuable synthetic intermediate, these methods empower researchers in medicinal chemistry and materials science to rapidly construct complex molecules for a wide range of applications.

References

-

Larock indole synthesis. Wikipedia. [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules. [Link]

-

Larock Indole Synthesis. Grokipedia. [Link]

-

Larock Indole Synthesis. SynArchive. [Link]

-

This compound-3-carbonitrile. MDPI. [Link]

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry. [Link]

-

Indole synthesis: a review and proposed classification. National Center for Biotechnology Information (NCBI). [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Center for Biotechnology Information (NCBI). [Link]

-

Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

-

Synthesis of this compound-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

-

The synthesis of indole derivatives from 2-alkynylanilines. ResearchGate. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

-

7-Iodoindole. PubChem. [Link]

-

Larock indole synthesis. ResearchGate. [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate. [Link]

-

Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]

-

Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. National Center for Biotechnology Information (NCBI). [Link]

-

Ibogaine. Wikipedia. [Link]

-

3-iodo-1H-indole. PubChem. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health (NIH). [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. [Link]

Sources

- 1. DSpace [diposit.ub.edu]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole synthesis [organic-chemistry.org]

- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 7-Iodoindole | C8H6IN | CID 11042930 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Iodination of Indole at the 7-Position

Abstract

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the various positions on the indole ring, the C7-position presents a unique challenge due to the intrinsic electronic preferences for reactivity at the C3 and C2 positions of the pyrrolic ring. This technical guide provides an in-depth exploration of synthetic strategies for the selective iodination of indole at the C7-position. 7-Iodoindoles are pivotal intermediates, serving as versatile handles for subsequent cross-coupling reactions to build molecular complexity. This document details two primary, field-proven methodologies: Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Activation. We will delve into the mechanistic underpinnings of these strategies, explain the rationale behind experimental design, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

The Challenge and Significance of C7-Functionalization

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] However, its functionalization is often non-trivial. The inherent electronic nature of the pyrrole ring dictates that electrophilic substitution, the classical reaction of aromatic systems, occurs preferentially at the C3-position. Direct C-H activation or metalation also tends to favor the more acidic C2-proton.[2] Consequently, accessing the C4-C7 positions on the carbocyclic ring, particularly the C7-position, requires overcoming these innate reactivity patterns.[3]

Achieving regioselective C7-iodination is a significant synthetic goal. The carbon-iodine bond is a powerful tool in modern organic synthesis, enabling access to a wide array of derivatives through well-established cross-coupling methodologies like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This guide focuses on robust methods to install this crucial functionality with precision.

Strategy I: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy that utilizes a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific, adjacent C-H bond. This approach overrides the inherent acidity of other protons in the molecule to achieve site-selective deprotonation and subsequent functionalization.

Mechanistic Rationale and Key Considerations

For indole, a suitable DMG is installed on the nitrogen atom (N1). This group, possessing a Lewis basic heteroatom (e.g., oxygen or nitrogen), coordinates to the lithium cation of the organolithium base. This coordination event pre-associates the base in proximity to the C7-proton, facilitating its abstraction over the kinetically favored C2-proton.

A critical challenge in the DoM of indole is the high kinetic acidity of the C2-proton. Even with a directing group at N1, competitive deprotonation at C2 is often observed. A robust and elegant solution to this problem involves a C2-blocking strategy .[4] By first installing a temporary, sterically demanding group, such as a trialkylsilyl group (e.g., triisopropylsilyl, TIPS), at the C2-position, this site is effectively shielded. The subsequent addition of the organolithium base is then exclusively directed to the C7-position.

The overall workflow for this strategy is visualized below.

Sources

- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-iodo-1H-indole: A Technical Guide for Researchers

Foreword: Unveiling the Spectroscopic Signature of a Key Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, halogenated indoles serve as pivotal building blocks. Among these, 7-iodo-1H-indole holds a place of strategic importance due to the versatile reactivity of the carbon-iodine bond, which allows for a diverse array of chemical transformations, including cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering a foundational resource for researchers, scientists, and drug development professionals. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip the scientific community with the essential knowledge for the unambiguous identification and characterization of this important molecule.

Molecular Structure and its Spectroscopic Implications

This compound is an aromatic heterocyclic organic compound with the chemical formula C₈H₆IN.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an iodine atom substituted at the 7th position of the indole nucleus. The presence of the electron-rich indole core, the N-H proton of the pyrrole ring, and the heavy iodine atom on the benzene ring gives rise to a unique spectroscopic fingerprint. Each spectroscopic technique provides a distinct piece of the structural puzzle, and a combined analysis allows for a comprehensive understanding of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The electron-withdrawing and anisotropic effects of the iodine atom, coupled with the electronic characteristics of the indole ring, result in a distinct pattern of chemical shifts and coupling constants.

Expected ¹H NMR Spectral Data (Predicted):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.1-8.3 | br s | - |

| H-2 | ~7.2-7.4 | t | J ≈ 2.5-3.0 |

| H-3 | ~6.5-6.7 | t | J ≈ 2.0-2.5 |

| H-4 | ~7.6-7.8 | d | J ≈ 8.0-8.5 |

| H-5 | ~7.0-7.2 | t | J ≈ 7.5-8.0 |

| H-6 | ~7.3-7.5 | d | J ≈ 7.0-7.5 |

Note: These are predicted values and may vary depending on the solvent and concentration.

Causality Behind the Chemical Shifts:

-

N-H Proton (H-1): The proton on the nitrogen atom is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

-

Pyrrole Protons (H-2, H-3): These protons are in an electron-rich environment and generally appear at higher field (lower ppm) compared to the benzene ring protons.

-

Benzene Ring Protons (H-4, H-5, H-6): The chemical shifts of these protons are influenced by the inductive effect of the iodine atom and the overall aromatic system. H-4 and H-6, being ortho and para to the iodine atom, will experience different electronic effects compared to H-5 (meta). The ortho proton (H-6) is expected to be the most deshielded due to the proximity of the iodine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. The chemical shifts are highly sensitive to the local electronic environment.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~125-127 |

| C-3 | ~102-104 |

| C-3a | ~128-130 |

| C-4 | ~122-124 |

| C-5 | ~121-123 |

| C-6 | ~130-132 |

| C-7 | ~90-92 |

| C-7a | ~136-138 |

Note: These are predicted values and may vary depending on the solvent.

Rationale for Chemical Shift Assignments:

-

C-7: The carbon atom directly attached to the iodine atom (C-7) is expected to be significantly shielded (appear at a lower ppm value) due to the "heavy atom effect" of iodine.

-

Pyrrole Carbons (C-2, C-3): Similar to the protons, these carbons are in an electron-rich part of the molecule.

-

Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and have distinct chemical shifts.

-

Benzene Ring Carbons (C-4, C-5, C-6): Their chemical shifts are influenced by their position relative to the iodine substituent and the fused pyrrole ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to encompass all expected proton or carbon signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 243, corresponding to the molecular weight of C₈H₆IN.[1]

-

Key Fragmentation Pathways:

-

Loss of Iodine: A significant fragment at m/z = 116, resulting from the cleavage of the C-I bond ([M-I]⁺). This is often a major fragmentation pathway for iodo-aromatic compounds.[3]

-

Loss of HCN: A fragment resulting from the loss of hydrogen cyanide from the pyrrole ring, a characteristic fragmentation of indoles.[3]

-

dot

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is suitable.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~1400-1300 | C-N stretch |

| ~750-700 | C-H out-of-plane bending |

| ~600-500 | C-I stretch |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation of Key Vibrational Modes:

-

N-H Stretch: The sharp to moderately broad peak around 3400 cm⁻¹ is a hallmark of the N-H bond in the pyrrole ring.[4]

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

-

C=C Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

-

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is common for solid samples.[5]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

Expected UV-Vis Spectral Data:

This compound is expected to exhibit absorption maxima characteristic of the indole chromophore, with potential shifts due to the iodo-substituent. Indole itself typically shows two main absorption bands.[6]

-

λmax1: ~270-280 nm

-

λmax2: ~285-295 nm

Note: The λmax values and molar absorptivity can be solvent-dependent.

Interpretation of Electronic Transitions:

The UV-Vis spectrum of indole and its derivatives arises from π → π* transitions within the aromatic system. The iodine substituent may cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted indole.

Experimental Protocol for UV-Vis Spectroscopy

dot

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Conclusion: An Integrated Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound requires an integrated approach, where the data from each technique—NMR, MS, IR, and UV-Vis—corroborate to build a complete and unambiguous structural picture. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and assess the purity of this valuable synthetic intermediate. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a critical component of quality control and reaction monitoring in the synthesis of novel pharmaceuticals and functional materials.

References

- Bumbrah, G. S., & Sharma, R. M. (2016).

- de la Torre, J. C., & García-Verdugo, E. (2017). Indoles in Multicomponent Processes. John Wiley & Sons.

- Derrick, P. J. (2013). Mass Spectrometry. Springer Science & Business Media.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11042930, 7-Iodoindole. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Stuart, B. H. (2004).

- Teychené, S., & Hubert-Roux, M. (2017). Mass spectrometry for the analysis of indole alkaloids. Phytochemistry Reviews, 16(3), 487-521.

- Varma, R. S. (Ed.). (2014). Green Chemistry Using Liquid and Supercritical Carbon Dioxide. Oxford University Press.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Zummack, W. (2017). Spectroscopic Analysis of Organic Compounds. De Gruyter.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

- 1. 7-Iodoindole | C8H6IN | CID 11042930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound-3-carbonitrile | MDPI [mdpi.com]

- 6. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR data for 7-iodo-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound, frequently employed as a versatile intermediate in the synthesis of complex pharmaceutical agents and biologically active molecules. Its utility stems from the strategic placement of the iodine atom on the indole scaffold, which allows for a variety of subsequent chemical modifications, such as cross-coupling reactions.[1] The indole core itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3]

Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the rationale behind experimental choices and the logic of spectral interpretation to ensure both accuracy and reproducibility in your own laboratory settings.

Molecular Structure and Atom Numbering

A prerequisite for any NMR spectral assignment is a clear understanding of the molecule's structure and the standardized numbering of its atoms. The IUPAC numbering for the this compound scaffold is presented below. This convention will be used for all subsequent spectral assignments.

Caption: IUPAC numbering convention for the this compound scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a robust experimental protocol. Each step, from sample preparation to the choice of instrument parameters, is critical for obtaining clean, interpretable spectra.

Step-by-Step Sample Preparation and Solvent Selection

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Choice: The choice of deuterated solvent is a critical experimental parameter.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the preferred solvent for indole derivatives due to its excellent solvating power. The residual proton signal appears as a quintet around δ 2.50 ppm, and the carbon signal is a septet at δ 39.51 ppm, regions that typically do not overlap with analyte signals.[4][5] Crucially, the N-H proton exchange is slower in DMSO-d₆, resulting in a sharper, more easily identifiable N-H peak.

-

Chloroform-d (CDCl₃): While widely used, CDCl₃ can lead to broader N-H signals due to faster chemical exchange.[6] The residual proton signal is at δ 7.26 ppm, which may overlap with the aromatic signals of the analyte.[7]

-

-

Sample Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly within a 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the chemical shift for both ¹H and ¹³C to δ 0.00 ppm.[7][8]

-

Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the formation of a clear, homogeneous solution.

Instrumentation and Data Acquisition

-

Spectrometer: Data should be acquired on a modern Fourier Transform NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]

-

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A standard proton-decoupled experiment (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: Representative ¹H NMR Data for a 7-Iodoindole Scaffold (Data derived from this compound-3-carbonitrile in DMSO-d₆ at 400.4 MHz)[9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~12.21 | s (broad) | - |

| H-2 | ~8.30 | s | - |

| H-4 | ~7.66 | dd | J = 8.0, 1.0 |

| H-5 | ~7.05 | t | J = 7.7 |

| H-6 | ~7.70 | dd | J = 7.5, 0.9 |

Interpretation of ¹H NMR Signals:

-

H-1 (N-H): The indole N-H proton is characteristically found far downfield and appears as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6]

-

H-2 & H-3: In the parent this compound (without the 3-cyano group), H-2 and H-3 would typically appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm, coupling to each other and to the N-H proton.

-

H-5: This proton is flanked by H-4 and H-6. The nearly identical ortho-coupling constants to these neighbors result in its appearance as a clean triplet.

-

H-4 and H-6: These protons appear as doublets of doublets (dd). Each is split by its ortho-neighbor (H-5) with a large coupling constant (J ≈ 7.5-8.0 Hz) and by its meta-neighbor with a much smaller coupling constant (J ≈ 0.9-1.0 Hz). This distinct pattern is key to their assignment. The iodine at C-7 deshields the adjacent H-6, causing it to resonate slightly further downfield than H-4.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization.

Table 2: Representative ¹³C NMR Data for a 7-Iodoindole Scaffold (Data derived from this compound-3-carbonitrile in DMSO-d₆ at 100.7 MHz)[9]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~135.3 |

| C-3 | Not applicable |

| C-3a | ~127.1 |

| C-4 | ~132.5 |

| C-5 | ~123.5 |

| C-6 | ~118.5 |

| C-7 | ~78.2 |

| C-7a | ~137.2 |

Interpretation of ¹³C NMR Signals:

-

Aromatic Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region of δ 110-140 ppm.

-

Pyrrole Ring Carbons (C-2, C-3): In the parent indole, these carbons also resonate in the aromatic region. C-2 is typically further downfield than C-3.

-

Bridgehead Carbons (C-3a, C-7a): These are quaternary carbons that connect the two rings.

-

C-7 (The Key Signal): The most striking feature of the spectrum is the chemical shift of C-7. This carbon, directly bonded to iodine, experiences a powerful shielding influence known as the "heavy atom effect." This causes its signal to appear significantly upfield, around δ 78.2 ppm , a region far removed from typical sp² aromatic carbons.[9] This signal is a definitive diagnostic marker for the presence of iodine at the C-7 position.

Workflow for NMR-Based Structural Verification

To ensure trustworthy and self-validating results, a logical workflow should be followed. This involves progressing from simple 1D experiments to more complex 2D experiments for unambiguous assignments.

Caption: A validated workflow for the structural elucidation of organic molecules using NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound possess highly characteristic features that enable its unambiguous identification. In the ¹H spectrum, the coupling patterns of the aromatic protons H-4, H-5, and H-6 provide clear structural information. The ¹³C spectrum is distinguished by the significant upfield shift of the C-7 signal to approximately δ 78 ppm, a direct and reliable consequence of the heavy atom effect from the iodine substituent. These spectral data, when acquired using the robust protocols detailed in this guide, serve as a definitive fingerprint for this compound, empowering researchers in drug discovery and chemical synthesis with the confidence needed for quality control and reaction monitoring.

References

-

Al-khamees, H., et al. (2013). This compound-3-carbonitrile. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of this compound-3-carbonitrile (3). Reagents and conditions. ResearchGate. Available at: [Link]

-

Thieme Connect. (n.d.). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Thieme Connect. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Iodoindole. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Ibogaine. Wikipedia. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

-

University of Toronto. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. TSpace. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. Available at: [Link]

-

ResearchGate. (n.d.). NMR Solvent Data Chart. ResearchGate. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibogaine - Wikipedia [en.wikipedia.org]

- 3. Indole synthesis [organic-chemistry.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. rsc.org [rsc.org]

- 8. bmse000097 Indole at BMRB [bmrb.io]

- 9. mdpi.com [mdpi.com]

Introduction: The Analytical Imperative for 7-Iodo-1H-Indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Iodo-1H-Indole

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold found in numerous pharmaceuticals, while the iodine atom provides a reactive handle for synthetic transformations, such as cross-coupling reactions. Accurate characterization of this compound and its subsequent reaction products is paramount for ensuring the integrity of drug development pipelines and research outcomes. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, explore the predictable yet informative fragmentation behaviors of the molecule, and present validated protocols for its analysis. Our focus is on empowering researchers to not only acquire high-quality data but also to interpret it with confidence.

Part 1: Foundational Principles & Strategic Instrument Selection

The first step in any robust analytical method is to understand the analyte's fundamental properties and choose an appropriate ionization strategy. The choice between "hard" and "soft" ionization techniques dictates the type of information one can obtain.

Key Molecular Properties of this compound

A clear understanding of the analyte's mass is the starting point for any mass spectrometry experiment.

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | PubChem[1] |

| Average Molecular Weight | 243.04 g/mol | PubChem[1] |

| Monoisotopic Mass | 242.95450 Da | PubChem[1] |

This table summarizes the key molecular properties of this compound.

The monoisotopic mass is the critical value used for accurate mass measurements and spectral interpretation, as it represents the mass of the molecule with the most abundant isotopes of each element.

The Hard vs. Soft Ionization Dichotomy

The choice of ionization method is the most critical parameter in designing an MS experiment. It determines whether the molecule remains intact or fragments into structurally informative pieces.

-

Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[2] This process imparts significant excess energy, causing the molecular ion to break apart.[3][4] The resulting fragmentation pattern serves as a unique "fingerprint," which is invaluable for structural confirmation and identification.[5] EI is best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC).

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for liquid-phase samples.[6] ESI generates ions by creating a fine spray of charged droplets. This gentle process typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.[5] It is the method of choice for coupling with Liquid Chromatography (LC) and for analyzing less volatile or thermally sensitive compounds.[7][8]

The decision to use EI or ESI depends on the analytical goal. For unambiguous structural confirmation of this compound, EI is superior due to its reproducible fragmentation. For monitoring its presence in a complex mixture via LC, ESI is the more practical choice.

A diagram illustrating the strategic choice between hard (EI) and soft (ESI) ionization for analyzing this compound.

Part 2: Structural Elucidation via Electron Ionization (EI) Mass Spectrometry

EI-MS is the gold standard for confirming the identity of a synthesized compound like this compound, provided it is sufficiently volatile for GC analysis.

Rationale and Predicted Fragmentation Pathway

The 70 eV electron bombardment in a standard EI source provides more than enough energy to ionize and fragment the molecule. The fragmentation pattern is governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For this compound, two key bond cleavages are predicted:

-

C-I Bond Fission: The carbon-iodine bond is the weakest bond in the aromatic system, making its cleavage a highly favorable primary fragmentation event. This results in the loss of an iodine radical (I•).

-

Indole Ring Fragmentation: The resulting indole cation (m/z 116) is relatively stable but can undergo further fragmentation characteristic of the indole scaffold, primarily through the loss of hydrogen cyanide (HCN).[9][10]

This leads to a predictable series of fragments that can be used to confirm the structure.

Proposed EI Fragmentation of this compound

Proposed EI fragmentation pathway for this compound.

Data Interpretation: Key Spectral Features

The resulting mass spectrum is expected to be dominated by a few key ions. Analysis of a related compound, this compound-3-carbonitrile, confirms that the loss of iodine is a major fragmentation pathway.[11]

| m/z Value (Nominal) | Ion Formula | Description |

| 243 | [C₈H₆IN]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight. |

| 116 | [C₈H₆N]⁺ | [M-I]⁺ Fragment . Result of C-I bond cleavage. Often a very abundant ion. |

| 89 | [C₇H₅]⁺ | [M-I-HCN]⁺ Fragment . Characteristic of indole ring fragmentation.[9][10] |

This table summarizes the expected key ions in the EI mass spectrum of this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a starting point for the analysis. Optimization of temperatures and ramp rates may be required based on the specific instrument.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

GC System Configuration:

-

Inlet: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-350.

-

-

Injection & Acquisition: Inject 1 µL of the prepared sample and initiate the data acquisition.

-

Data Analysis: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum and compare the observed m/z values and relative abundances to the expected fragmentation pattern.

Part 3: Analysis by Electrospray Ionization (ESI) Mass Spectrometry

When this compound is part of a complex mixture being analyzed by LC-MS, or if it has been derivatized into a less volatile form, ESI is the ionization method of choice.[12]

Rationale and Expected Ionization Products

The gentle nature of ESI prevents the fragmentation seen in EI.[8] The primary goal is to generate an intact molecular ion, typically by protonation in positive ion mode. The basic nitrogen atom in the indole ring is readily protonated.

| Ion Formula | Description | Expected m/z (Positive Mode) |

| [C₈H₆IN + H]⁺ | Protonated Molecule [M+H]⁺ . The primary ion of interest. | 244.0 |

| [C₈H₆IN + Na]⁺ | Sodium Adduct [M+Na]⁺ . Often observed if sodium salts are present in the solvent or sample. | 266.0 |

This table summarizes the expected ions in the positive mode ESI mass spectrum of this compound.

Experimental Protocol: LC-ESI-MS Analysis

This protocol outlines a general-purpose reverse-phase LC method suitable for this compound.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute further as needed to an approximate concentration of 1-10 µg/mL.

-

LC System Configuration:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.0 kV.[13]

-

Drying Gas (N₂): Flow and temperature set according to instrument manufacturer's recommendations (e.g., 10 L/min, 300 °C).

-

Nebulizer Pressure: Set according to instrument manufacturer's recommendations (e.g., 35 psi).

-

Scan Range: m/z 100-500.

-

-

Injection & Acquisition: Inject 2-5 µL of the sample and acquire data.

-

Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ (m/z 244.0) and [M+Na]⁺ (m/z 266.0) to identify the peak corresponding to this compound.

Part 4: Advanced Considerations

-

High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS is essential. By measuring the m/z to four or five decimal places, it is possible to calculate the elemental composition and distinguish this compound from other isobaric compounds. For the [M+H]⁺ ion, the expected accurate mass would be 243.96232 Da.

-

Troubleshooting: The presence of iodine gives this compound a highly specific isotopic signature. However, iodine is monoisotopic, so no characteristic halogen isotope pattern (like that for Cl or Br) will be observed. In ESI, poor signal may be due to ion suppression from matrix components; improving chromatographic separation is the key to resolving this.

Conclusion

The mass spectrometric analysis of this compound is a task that can be approached with a high degree of confidence and precision. The choice between Electron Ionization and Electrospray Ionization should be dictated by the analytical objective. EI-MS provides rich structural detail through a predictable fragmentation pattern, making it ideal for identity confirmation of the pure substance. ESI-MS, coupled with liquid chromatography, offers a robust method for detecting and quantifying the compound in more complex settings. By understanding the fundamental principles of ionization and the specific fragmentation behavior of the iodo-indole scaffold, researchers can leverage mass spectrometry to its full potential in their scientific endeavors.

References

-

MDPI. (n.d.). This compound-3-carbonitrile. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Iodoindole. PubChem Compound Database. Retrieved from [Link]

-

Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

-

Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026-1034. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the ionization of dissolved organic matter by electrospray ionization. Retrieved from [Link]

-

ChemRxiv. (n.d.). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigating the Ionization of Dissolved Organic Matter by Electrospray. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]

Sources

- 1. 7-Iodoindole | C8H6IN | CID 11042930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

The Definitive Guide to the Infrared Spectroscopy of 7-iodo-1H-indole: A Tool for Structural Elucidation in Drug Discovery

This in-depth technical guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the structural characterization of 7-iodo-1H-indole. This key heterocyclic compound serves as a versatile building block in the synthesis of numerous pharmacologically active molecules. An understanding of its vibrational properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of novel indole-based drug candidates.

The Strategic Importance of this compound and the Role of IR Spectroscopy

This compound is a valuable synthetic intermediate due to the strategic placement of the iodine atom on the indole scaffold. The carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 7-position of the indole ring. This has led to its use in the synthesis of compounds with a wide range of biological activities.

Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule, providing a unique "molecular fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of the characteristic N-H bond of the indole ring, the aromatic C-H and C=C bonds, and the crucial C-I bond.

Theoretical Principles of the Vibrational Spectrum of this compound

The infrared spectrum of this compound is governed by the vibrations of its constituent chemical bonds. The frequency of these vibrations is primarily determined by the bond strength and the masses of the connected atoms, a relationship described by Hooke's Law.[1] The key functional groups and their expected vibrational regions are:

-

N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the indole ring is a prominent and diagnostic feature. For 1-unsubstituted indoles, this absorption is typically observed in the range of 3220-3500 cm⁻¹.[2] Hydrogen bonding in the solid state can influence the position and shape of this band, often causing it to broaden and shift to lower wavenumbers.

-

Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the aromatic benzene and pyrrole rings typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[3]

-

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of absorptions in the 1625-1430 cm⁻¹ region.[2] These bands are characteristic of the aromatic system.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the pyrrole ring is expected in the fingerprint region, typically around 1294 cm⁻¹.[2]

-

C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies due to the large mass of the iodine atom. For aryl iodides, this absorption is generally found in the range of 600-500 cm⁻¹.[4]

The substitution of a hydrogen atom with a heavy iodine atom at the 7-position of the indole ring is expected to have a minor electronic effect on the vibrational frequencies of the indole core, but it will introduce the characteristic C-I stretching mode and may influence the out-of-plane bending vibrations of the adjacent C-H bonds.

Experimental Protocol for Acquiring the Infrared Spectrum of this compound

To obtain a high-quality infrared spectrum of solid this compound, the following step-by-step protocol using the KBr pellet method is recommended. This method is widely used for solid samples and minimizes spectral interference.

Materials and Equipment:

-

This compound (commercially available[5])

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-Transform Infrared (FTIR) spectrometer

Step-by-Step Methodology:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at approximately 110°C for several hours and storing it in a desiccator. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can obscure the N-H stretching vibration.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Add the this compound and KBr to the agate mortar and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This reduces particle size and minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Apply pressure using the hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any contributions from atmospheric water and carbon dioxide.

This self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from artifacts related to sample preparation.

Analysis and Interpretation of the Infrared Spectrum

While an experimental spectrum for this compound is not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS)[6][7], we can predict and analyze its key features based on the known vibrational frequencies of the indole scaffold and related compounds. A study on this compound-3-carbonitrile reported an N-H stretching vibration at 3233 cm⁻¹, which provides a valuable reference point.[5]

Predicted Infrared Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch | ~3400 | Medium to Strong, Broad | Position and width are sensitive to hydrogen bonding.[8] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the indole ring C-H bonds.[3] |

| C=C Ring Stretch | 1620 - 1450 | Medium to Strong (multiple bands) | Aromatic ring "breathing" modes.[8] |

| C-N Stretch | ~1300 - 1250 | Medium | Located in the fingerprint region. |

| C-H In-plane Bending | 1300 - 1000 | Medium to Weak | Multiple bands in the fingerprint region. |

| C-H Out-of-plane Bending | 900 - 675 | Strong | The pattern can be indicative of the substitution on the benzene ring. |

| C-I Stretch | 600 - 500 | Medium to Weak | Characteristic vibration of the carbon-iodine bond.[4] |

Diagram of Key Vibrational Modes:

Caption: Key vibrational modes of this compound.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of this compound. By understanding the theoretical basis of its vibrational spectrum and employing robust experimental protocols, researchers can confidently identify this key synthetic intermediate. The characteristic absorption bands for the N-H, aromatic C-H, C=C, and C-I bonds provide a clear spectral fingerprint. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling the effective application of IR spectroscopy for the advancement of indole-based therapeutics.

References

-

Kunick, C., et al. (2012). This compound-3-carbonitrile. Molecules, 17(10), 11836-11845. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

-

AIST: Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

-

Pein, B. C., & Dlott, D. D. (2014). Modifying vibrational energy flow in aromatic molecules: effects of ortho substitution. The Journal of Physical Chemistry A, 118(6), 965-973. Available at: [Link]

-

The features of IR spectrum. Available at: [Link]

-

Zalibera, M., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2933. Available at: [Link]

-

ResearchGate. FT-IR spectra of treated indole. Available at: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

-

PubChem. 3-iodo-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Williams, D. (2021, November 1). Tips on Analyzing the Rovibronic Spectrum of Iodine 4448 2021 Lecture [Video]. YouTube. Available at: [Link]

-

University of California, Santa Cruz. IR Tables. Available at: [Link]

-

Re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

-

NIST WebBook. 1H-Indole, 7-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. Indole. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. 1H-Indole, 1-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

AIST. Raman SDBS-RM-01-01032. Available at: [Link]

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. 7-Iodoindole | C8H6IN | CID 11042930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. mdpi.com [mdpi.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Iodo-1H-Indole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-1H-indole is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. As a derivative of indole, a structural motif present in a vast array of natural products and pharmaceuticals, this compound offers a unique combination of the indole core's inherent biological relevance and the synthetic versatility of an aryl iodide.[1][2][3] The iodine atom at the C7 position of the benzene ring serves as a versatile synthetic handle, primarily for the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[4] This strategic placement allows for the introduction of diverse functionalities at a position that is often challenging to modify through classical indole chemistry, thereby enabling the exploration of novel chemical space in drug discovery and the synthesis of complex molecular architectures.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic data, synthesis, and key reactions of this compound, designed to serve as a technical resource for professionals in the chemical sciences.

Molecular and Physical Properties

This compound is typically a light yellow to yellow solid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an iodine atom substituted at position 7. This substitution significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆IN | [7] |

| Molecular Weight | 243.04 g/mol | [7] |

| CAS Number | 89976-15-8 | [8][9] |

| Appearance | Light yellow to yellow solid | N/A |

| Melting Point | 52-56 °C | N/A |

| Boiling Point | 341.7 °C (Predicted) | N/A |

| Density | 1.960 g/cm³ (Predicted) | N/A |

| Flash Point | >110 °C | N/A |

| InChI Key | VBKAPLYISDSUCE-UHFFFAOYSA-N | N/A |

| SMILES | C1=CC2=C(C(=C1)I)NC=C2 | [7] |

Note: Some physical properties like boiling point and density are predicted values from chemical databases.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The key identifying features are found in its NMR and IR spectra.

| Spectroscopic Data for this compound | |

| ¹H NMR (DMSO-d₆) | δ (ppm) = 11.41 (s, 1H, NH), 7.60 (d, J=7.9 Hz, 1H, H-4), 7.49 (t, J=3.0 Hz, 1H, H-2), 7.29 (d, J=7.4 Hz, 1H, H-6), 6.90 (t, J=7.7 Hz, 1H, H-5), 6.55 (dd, J=3.0, 1.8 Hz, 1H, H-3) |